The synthesis of JCP-265 can be traced back to research studies focusing on the development of substituted thiazole derivatives. These studies utilize various methods to achieve high yields and purity, employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural determination .
JCP-265 is classified as a substituted thiazole derivative. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their unique chemical reactivity. The specific substitutions on the thiazole ring can significantly alter the compound's properties, making it a subject of interest in medicinal chemistry.
The synthesis of JCP-265 has been achieved through several methods, primarily focusing on the reaction between substituted hydrazines and carbothioamides in the presence of chloroacetone. This reaction typically occurs in ethyl acetate or ethanol as solvents, catalyzed by triethylamine. The process involves stirring the reactants at room temperature or refluxing them for several hours to facilitate the formation of the desired product .
The synthesis can be summarized in a general reaction scheme:
Yields for this synthesis range from 78% to 99%, indicating a highly efficient process .
The molecular structure of JCP-265 features a thiazole ring with various substituents that define its chemical behavior. The structural integrity is confirmed through techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles within the molecule.
Key structural data includes bond angles and distances that are critical for understanding the compound's reactivity:
JCP-265 participates in various chemical reactions typical of thiazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are facilitated by the presence of electron-withdrawing groups on the thiazole ring, enhancing its reactivity.
The mechanism often involves:
The mechanism of action for JCP-265 is primarily based on its ability to interact with biological targets through specific binding sites. This interaction can lead to modulation of biological pathways, potentially influencing cellular processes.
Quantitative data regarding binding affinities and kinetic parameters can be obtained through assays such as surface plasmon resonance or enzyme inhibition studies, providing insights into its pharmacological potential.
JCP-265 exhibits distinct physical properties that include:
Chemical properties such as stability under different pH conditions and thermal stability are crucial for practical applications. Analytical techniques like thermogravimetric analysis help ascertain these characteristics.
JCP-265 has potential applications in:
JCP-265 is a synthetic chloroisocoumarin derivative characterized by a fused benzopyranone core structure with chlorine substitution at the C3 position. This modification enhances electrophilicity at the carbonyl carbon (C1), enabling covalent interaction with nucleophilic residues in target enzymes [1] [3]. The compound belongs to a broader class of serine hydrolase inhibitors featuring an electrophilic "warhead" that facilitates irreversible target modification. Chloroisocoumarins are structurally distinct from simple coumarins due to their ability to form acyl-enzyme intermediates, a property conferred by the lactone ring’s reactivity and chlorine-induced electronic effects [4].
Table 1: Structural Features of Chloroisocoumarin Derivatives
Structural Element | Role in JCP-265 | Biological Consequence |
---|---|---|
Lactone ring (C1=O) | Electrophilic warhead | Covalent bond formation with catalytic serine |
C3-chlorine substitution | Enhances electrophilicity of C1 | Increased inhibitory potency |
Fused benzene ring | Hydrophobic interactions | Target binding affinity |
Variable R-groups | Modulate selectivity | Pharmacophore diversification |
JCP-265 emerged from a multiplexed in vivo screen of >700 covalent hydrolase inhibitors using molecularly barcoded pancreatic cancer cell lines. Pretreated cells were pooled, injected intravenously into mice, and assessed for lung metastatic seeding efficiency. JCP-265 demonstrated potent, dose-dependent inhibition of metastatic colonization across murine (0688M) and human (AsPC-1, Panc-89) pancreatic ductal adenocarcinoma (PDAC) cell lines, reducing metastatic ability below 60% at 10 μM [1].
Mechanistically, JCP-265 covalently inhibits the serine hydrolase α/β-hydrolase domain 6 (ABHD6), identified through activity-based protein profiling-multidimensional protein identification technology (ABPP-MudPIT). Target validation confirmed ABHD6 as a critical regulator of metastatic fitness:
Covalent inhibitors represent ~30% of FDA-approved drugs, with historical milestones including aspirin (1899) and penicillin (1928) [3] [8]. Early oncology-relevant covalent agents (e.g., afatinib, ibrutinib) were often discovered serendipitously. JCP-265 exemplifies modern "targeted covalent inhibitor" design, where warhead reactivity is strategically tuned for selective target engagement [8] [10].
Key advantages of covalent inhibitors relevant to JCP-265 include:
Table 2: Evolution of Covalent Inhibitors in Oncology
Era | Representative Agents | Discovery Approach | Therapeutic Target |
---|---|---|---|
Pre-2000 | Aspirin, Penicillin | Serendipitous | COX enzymes, Transpeptidases |
2000-2010 | Afatinib, Bortezomib | Phenotypic screening | EGFR, Proteasome |
2010-Present | JCP-265, Sotorasib | Rational design (targeted warheads) | ABHD6, KRAS G12C |
JCP-265’s discovery via barcoded in vivo screening represents a paradigm shift, enabling direct assessment of complex physiological phenotypes (metastatic seeding) during primary compound evaluation. This approach bypasses limitations of traditional in vitro screens that fail to recapitulate metastatic microenvironments [1]. Chloroisocoumarins like JCP-265 thus expand the covalent drug arsenal against historically intractable targets in metastasis.
Table 3: Chemical Information Summary for JCP-265
Property | Value/Descriptor |
---|---|
IUPAC Name | Not specified in sources |
Chemical Class | Chloroisocoumarin derivative |
Molecular Formula | Not provided in sources |
Mechanism | Irreversible covalent inhibitor of serine hydrolases |
Primary Target | ABHD6 (α/β-Hydrolase Domain 6) |
Therapeutic Indication | Inhibition of cancer metastasis (preclinical) |
Key Biological Activity | Suppression of metastatic seeding in pancreatic cancer |
Discovery Platform | Molecular barcoding-enabled in vivo screening |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7